4'-Methylacetophenone-D10
Overview
Description
4’-Methylacetophenone-D10 is the deuterium labeled 4’-Methylacetophenone . It can be used as a fragrance material and occurs in volatile compounds in food and in some natural complex substances .
Synthesis Analysis
The synthesis of 4’-Methylacetophenone-D10 involves the slow addition of acetyl chloride to a mixture of toluene and AlCl in an ice bath and under vacuum, maintaining the temperature at +5°C and then letting it increase to +20°C .Molecular Structure Analysis
The molecular formula of 4’-Methylacetophenone-D10 is C9D10O . Its average mass is 144.237 Da and its monoisotopic mass is 144.135925 Da . The molecule contains a total of 20 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aromatic) .Chemical Reactions Analysis
The Fourier transform microwave spectrum of 4’-Methylacetophenone recorded from 8 GHz to 18 GHz under jet-cooled conditions has revealed large tunneling splittings arising from a low barrier to internal rotation of the ring methyl group and small splittings from a high torsional barrier of the acetyl methyl group .Scientific Research Applications
Chemical Synthesis and Catalysis
Synthetic Applications
Acetophenone derivatives are often used as intermediates in the synthesis of complex molecules. For example, research on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides involved acetophenone derivatives to explore their carbonic anhydrase inhibitory effects, indicating the role of such compounds in medicinal chemistry and drug design (Gul et al., 2016).
Catalysis and Green Chemistry
Studies on acylation reactions, such as the acylation of resorcinol with acetic acid, often utilize acetophenone derivatives to demonstrate green chemistry principles. These studies aim to develop environmentally friendly synthetic routes, highlighting the importance of acetophenone derivatives in sustainable chemistry (Yadav & Joshi, 2002).
Material Science and Technology
Selective Extraction and Recovery
Acetophenone derivatives have been evaluated for their potential in selective extraction processes. Research into the recovery of tantalum and niobium used 4-methylacetophenone as a selective solvent, showcasing the utility of acetophenone derivatives in resource recovery and recycling (Toure et al., 2018).
Advanced Materials
The development of new materials sometimes involves the use of acetophenone derivatives as building blocks. Their chemical properties can be tailored for specific functions, including photoinitiators for polymerization processes, indicating their relevance in creating advanced polymers and coatings (Van den Houwe et al., 2014).
Analytical and Environmental Applications
Analytical Techniques
In the study of chemical reaction mechanisms, acetophenone derivatives serve as models to understand complex transformations. For example, the formation mechanism of p-methylacetophenone from citral was elucidated to understand the generation of off-odorants in food and beverage products, demonstrating the role of acetophenone derivatives in analytical chemistry (Ueno, Masuda, & Ho, 2004).
Environmental Impact and Safety
Research into the migration of photo-initiators from packaging materials into food simulants includes studies on acetophenone derivatives. These studies assess the safety and environmental impact of chemicals used in packaging, underlining the importance of understanding the behavior of acetophenone derivatives in real-world scenarios (Van den Houwe et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trideuterio-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKZMNRKLCTJAY-ZGYYUIRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methylacetophenone-D10 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.